molecular formula C3H4BNO3 B580706 1,3-Oxazol-5-ylboronic acid CAS No. 808126-65-0

1,3-Oxazol-5-ylboronic acid

Cat. No.: B580706
CAS No.: 808126-65-0
M. Wt: 112.879
InChI Key: JWGQBMGNJNEKIB-UHFFFAOYSA-N
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Description

1,3-Oxazol-5-ylboronic acid is a boronic acid derivative that features an oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Mechanism of Action

Target of Action

Oxazole derivatives, which include 1,3-oxazol-5-ylboronic acid, have been found to interact with a wide range of biological targets .

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in a variety of biological effects.

Biochemical Pathways

Oxazole derivatives have been reported to influence a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

Oxazolidinones, a class of synthetic antimicrobial agents that include oxazole derivatives, are known to exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found to act as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxazol-5-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acid derivatives . The preparation of boronic acids often involves the reaction of boron reagents with organic halides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazol-5-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Oxazol-5-ylboronic acid is unique due to its oxazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other boronic acids and contributes to its versatility in various applications .

Properties

IUPAC Name

1,3-oxazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-1-5-2-8-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGQBMGNJNEKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CO1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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